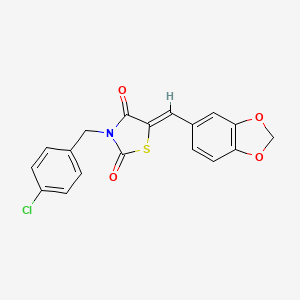methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B11640569.png)
4-[3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinyl](imino)methyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid is a complex organic compound featuring multiple functional groups, including a benzoic acid moiety, a hydrazone linkage, and a dioxopyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid typically involves a multi-step process:
Formation of the Hydrazone Linkage: The initial step involves the condensation of 2-hydroxybenzaldehyde with hydrazine to form the hydrazone intermediate. This reaction is usually carried out in ethanol under reflux conditions.
Thioether Formation: The hydrazone intermediate is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a base such as sodium hydroxide to facilitate the reaction.
Cyclization: The resulting compound undergoes cyclization with a dioxopyrrolidine derivative, typically in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
Benzoic Acid Introduction: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydrazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific functional properties.
Mécanisme D'action
The mechanism of action of 4-3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active site residues, inhibiting enzyme activity. The aromatic rings and sulfanyl group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **4-3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid
- **4-3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid derivatives
- **Other hydrazone derivatives with similar structures
Uniqueness
The uniqueness of 4-3-({[(2E)-2-(2-hydroxybenzylidene)hydrazinylmethyl}sulfanyl)-2,5-dioxopyrrolidin-1-yl]benzoic acid lies in its combination of functional groups, which allows for a wide range of chemical reactions and biological activities. Its ability to form stable hydrazone linkages and participate in various non-covalent interactions makes it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C19H16N4O5S |
|---|---|
Poids moléculaire |
412.4 g/mol |
Nom IUPAC |
4-[3-[(E)-N'-[(E)-(2-hydroxyphenyl)methylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C19H16N4O5S/c20-19(22-21-10-12-3-1-2-4-14(12)24)29-15-9-16(25)23(17(15)26)13-7-5-11(6-8-13)18(27)28/h1-8,10,15,24H,9H2,(H2,20,22)(H,27,28)/b21-10+ |
Clé InChI |
YBYXJPVZWBBYKD-UFFVCSGVSA-N |
SMILES isomérique |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)S/C(=N/N=C/C3=CC=CC=C3O)/N |
SMILES canonique |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)C(=O)O)SC(=NN=CC3=CC=CC=C3O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-Methoxyphenyl)-5-[4-(propan-2-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11640491.png)
![Methyl 3-{[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamoyl}-5-nitrobenzoate](/img/structure/B11640498.png)
![2,5-Pyrrolidinedione, 3-(4-ethyl-1-piperazinyl)-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11640501.png)

![(5E)-1-(2-fluorophenyl)-5-({1-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1H-indol-3-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11640508.png)

![3-(2-methylphenyl)-2-(propylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11640525.png)
![methyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11640527.png)
![2-{4-[(1Z)-N-hydroxyethanimidoyl]phenoxy}-N-(4-methoxyphenyl)acetamide](/img/structure/B11640529.png)
![N-[1-(4-Hydroxy-piperidine-1-carbonyl)-2-pyridin-3-yl-vinyl]-benzamide](/img/structure/B11640533.png)
![Methyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11640545.png)
methanone](/img/structure/B11640550.png)
![2-Methyl-5-oxo-7-phenyl-4-(3-pyridinyl)-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11640555.png)

